molecular formula C7H12O2 B14660368 4-Hydroxy-5-methylhex-5-en-2-one CAS No. 44809-62-3

4-Hydroxy-5-methylhex-5-en-2-one

Cat. No.: B14660368
CAS No.: 44809-62-3
M. Wt: 128.17 g/mol
InChI Key: LKGOBWHJXOZFIA-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylhex-5-en-2-one is an organic compound with the molecular formula C7H12O2 It is a derivative of hexenone, characterized by the presence of a hydroxyl group and a methyl group on the hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of methylpropenal and acetone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylhex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-methylhex-5-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-hexen-2-one: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-5-methylhexan-2-one: Similar structure but differs in the position of the double bond.

    4-Methyl-5-hexen-2-one: Similar structure but lacks the hydroxyl group

Uniqueness

4-Hydroxy-5-methylhex-5-en-2-one is unique due to the presence of both a hydroxyl group and a double bond in its structure.

Properties

CAS No.

44809-62-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxy-5-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3

InChI Key

LKGOBWHJXOZFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC(=O)C)O

Origin of Product

United States

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